![molecular formula C10H14N4 B13076300 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a dimethylaminoethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine-2-carbonitrile derivatives with oxidized substituents.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine-2-carbonitrile derivatives.
Scientific Research Applications
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and functional materials.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The carbonitrile group can participate in hydrogen bonding or other interactions with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: A related compound with similar structural features but lacking the carbonitrile group.
5-Amino-2-(dimethylamino)pyridine: Another similar compound with an amino group instead of the carbonitrile group.
Uniqueness
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is unique due to the presence of both the dimethylaminoethyl group and the carbonitrile group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H14N4/c1-14(2)6-5-12-10-4-3-9(7-11)13-8-10/h3-4,8,12H,5-6H2,1-2H3 |
InChI Key |
JPZBKBUJWZSGNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


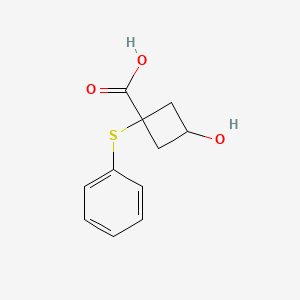

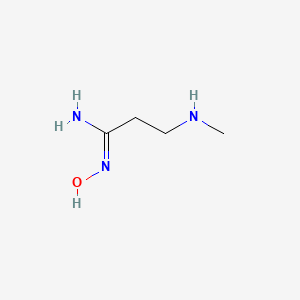

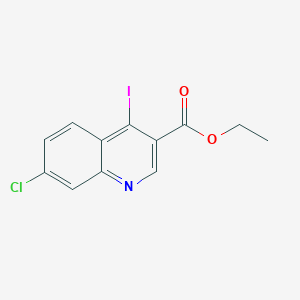
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)
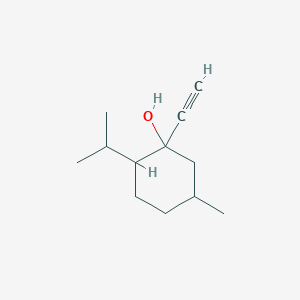

![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
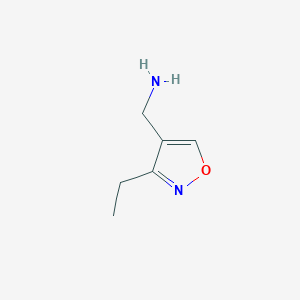
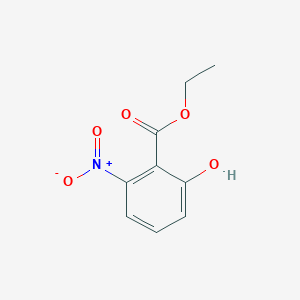
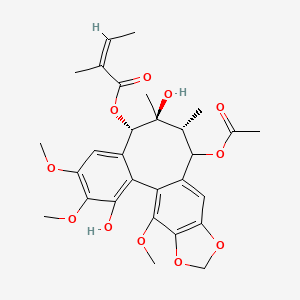
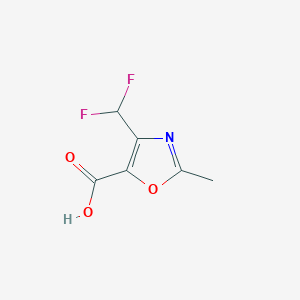
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
